molecular formula C23H26FN3O2 B2771253 6-Cyclopropyl-3-({1-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one CAS No. 2176201-89-9

6-Cyclopropyl-3-({1-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one

Número de catálogo: B2771253
Número CAS: 2176201-89-9
Peso molecular: 395.478
Clave InChI: DDUAJFPXBRTESP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Cyclopropyl-3-({1-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one is a useful research compound. Its molecular formula is C23H26FN3O2 and its molecular weight is 395.478. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

6-cyclopropyl-3-[[1-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl]methyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN3O2/c24-19-5-3-18(4-6-19)23(9-10-23)22(29)26-11-7-16(8-12-26)14-27-15-25-20(13-21(27)28)17-1-2-17/h3-6,13,15-17H,1-2,7-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUAJFPXBRTESP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)N(C=N2)CC3CCN(CC3)C(=O)C4(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 6-Cyclopropyl-3-({1-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one is a novel chemical entity that has garnered attention for its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by several functional groups, including a cyclopropyl moiety, a piperidine ring, and a dihydropyrimidinone core. The presence of the 4-fluorophenyl group enhances its pharmacological profile by potentially improving binding affinity to biological targets.

Research indicates that this compound exhibits activity against various biological pathways:

  • Kinase Inhibition : Preliminary studies suggest that it may inhibit specific kinases involved in cellular signaling pathways. For instance, compounds with similar structures have shown inhibitory effects on DDR1/2 kinases, which are implicated in fibrosis and cancer progression .
  • Antiviral Activity : Related compounds have demonstrated antiviral properties, particularly against respiratory syncytial virus (RSV), suggesting potential applications in treating viral infections .

Table 1: Summary of Biological Activities

Activity TypeTarget/PathwayObserved EffectReference
Kinase InhibitionDDR1/2Significant inhibition observed
AntiviralRSVInhibitory activity on replication
AntifibroticFibrosis-related pathwaysReduced fibrosis markers in vivo

Pharmacokinetic Properties

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound. Although specific data for this compound may be limited, related compounds have shown favorable pharmacokinetic profiles, indicating good bioavailability and metabolic stability .

Case Studies

Several case studies highlight the therapeutic potential of compounds similar to This compound :

  • Case Study 1 : A study on a related dihydropyrimidinone compound demonstrated effective inhibition of DDR kinases in preclinical models of pulmonary fibrosis. The results showed a significant reduction in collagen deposition and inflammatory markers .
  • Case Study 2 : Another investigation focused on the antiviral activity of structurally similar compounds against RSV. The findings indicated that these compounds could significantly reduce viral load in infected cell cultures, supporting their potential as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 6-Cyclopropyl-3-({1-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one, and how do reaction conditions influence yield?

  • Answer : Synthesis typically involves multi-step reactions, including cyclopropanation of the fluorophenyl group, piperidine functionalization, and dihydropyrimidinone ring formation. Key steps include:

  • Cyclopropanation : Use of transition-metal catalysts (e.g., Cu or Pd) under inert atmospheres to stabilize reactive intermediates.
  • Piperidine coupling : Amide bond formation between the cyclopropanecarbonyl group and piperidine via carbodiimide-mediated coupling (e.g., EDC/HOBt).
  • Dihydropyrimidinone assembly : Cyclocondensation under acidic or basic conditions (e.g., HCl/ethanol reflux).
  • Critical factors : Temperature control (<60°C prevents thermal decomposition of cyclopropane groups) and solvent selection (DMF for solubility vs. THF for selectivity) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Answer : Use orthogonal analytical techniques:

  • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR to verify cyclopropyl protons (δ 0.8–1.2 ppm) and fluorophenyl aromatic signals.
  • HRMS : High-resolution mass spectrometry to confirm molecular ion peaks (e.g., [M+H]+^+ calculated for C23H23FN3O2\text{C}_{23}\text{H}_{23}\text{FN}_3\text{O}_2).
  • X-ray crystallography : For absolute configuration determination if single crystals are obtained via slow evaporation in ethanol/water mixtures .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of analogs targeting dihydropyrimidinone derivatives?

  • Answer :

  • Core modifications : Replace the cyclopropyl group with cyclobutyl or spirocyclic systems to assess steric effects on target binding.
  • Fluorophenyl substitution : Compare 4-fluoro vs. 2-fluoro or multi-halogenated analogs to evaluate electronic effects on receptor affinity.
  • Piperidine linker optimization : Introduce methyl or ethyl groups to the piperidine nitrogen to modulate lipophilicity (logP) and blood-brain barrier penetration.
  • Validation : Use in vitro assays (e.g., enzyme inhibition IC50_{50}) and computational docking (e.g., AutoDock Vina) to correlate structural changes with activity .

Q. How can contradictory data on the compound’s biological activity across studies be resolved?

  • Answer : Address discrepancies through:

  • Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay buffers (pH 7.4 vs. 6.8).
  • Metabolic stability testing : Use liver microsomes to identify species-specific metabolism (e.g., human vs. rodent CYP450 isoforms).
  • Orthogonal validation : Confirm target engagement via SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) for target occupancy .

Q. What methodologies are recommended for studying the compound’s pharmacokinetic (PK) profile?

  • Answer :

  • ADME profiling :
  • Absorption : Parallel artificial membrane permeability assay (PAMPA) for passive diffusion.
  • Metabolism : Incubation with human liver microsomes + NADPH to identify major metabolites via LC-MS/MS.
  • Excretion : Radiolabeled compound tracking in rodent bile and urine.
  • In vivo PK : Administer IV/PO doses in rodents, collect plasma at timepoints (0–24h), and quantify using UPLC-QTOF. Adjust formulations (e.g., PEG-400/solutol HS15) to enhance oral bioavailability .

Methodological Challenges & Solutions

Q. How can researchers overcome low solubility in aqueous buffers during in vitro assays?

  • Answer :

  • Co-solvent systems : Use DMSO (≤0.1%) or β-cyclodextrin inclusion complexes.
  • pH adjustment : Prepare stock solutions in mild acidic/basic buffers (pH 4–9) to exploit ionizable groups.
  • Nanoparticle formulations : Encapsulate in PLGA or liposomes for sustained release in cell culture media .

Q. What experimental approaches are suitable for identifying off-target interactions?

  • Answer :

  • Chemoproteomics : Use photoaffinity probes with a clickable alkyne tag to capture interacting proteins in live cells, followed by LC-MS/MS identification.
  • Kinase profiling : Screen against a panel of 400+ kinases (e.g., Eurofins KinaseProfiler) to assess selectivity.
  • Transcriptomics : RNA-seq analysis of treated cells to detect pathway-level perturbations .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.